3-(tert-Butoxy)pyrazine-2-carbaldehyde
Description
3-(tert-Butoxy)pyrazine-2-carbaldehyde is a pyrazine derivative characterized by a tert-butoxy (-O-tBu) substituent at position 3 and an aldehyde (-CHO) group at position 2. Pyrazine-based compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their heteroaromatic structure, which enables diverse reactivity and functionalization. The tert-butoxy group introduces steric bulk and moderate electron-donating effects, influencing solubility, stability, and reactivity.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)13-8-7(6-12)10-4-5-11-8/h4-6H,1-3H3 |
InChI Key |
SULFHAVTUBKQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CN=C1C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and functional differences between 3-(tert-Butoxy)pyrazine-2-carbaldehyde and related compounds:
Key Observations:
Electronically, the tert-butoxy group donates electrons via resonance (+R effect), stabilizing the pyrazine ring, whereas the trifluoromethyl group in 3-(trifluoromethyl)pyrazine-2-carbaldehyde withdraws electrons (-I effect), increasing the aldehyde’s electrophilicity .
Functional Group Impact :
- The methoxy group in 2-methoxy-3-(1-methylpropyl)pyrazine enhances solubility in polar solvents, while the branched alkyl chain increases lipophilicity, making it suitable for flavoring applications .
- The tert-butoxy group in the target compound likely improves metabolic stability in drug candidates by resisting oxidative degradation.
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